P-1075

Description

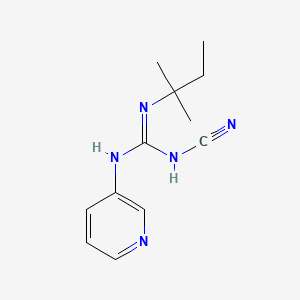

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyano-2-(2-methylbutan-2-yl)-3-pyridin-3-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5/c1-4-12(2,3)17-11(15-9-13)16-10-6-5-7-14-8-10/h5-8H,4H2,1-3H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZNADVVGXKQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C(NC#N)NC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209335 | |

| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60559-98-0 | |

| Record name | N-Cyano-N′-(1,1-dimethylpropyl)-N′′-3-pyridinylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60559-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060559980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-(3-pyridinyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYANO-N'-(1,1-DIMETHYL-PROPYL)-N''-3-PYRIDINYL GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA77IZ6B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

P-1075: An In-Depth Technical Guide to an ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-1075 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating significant therapeutic potential in preclinical studies for conditions such as androgenic alopecia, cardiac arrhythmias, and ischemic heart disorders. As a cyanoguanidine derivative and a more potent analog of pinacidil, this compound exerts its effects by targeting the sulfonylurea receptor (SUR) subunits of the KATP channel complex, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and protection of various cell types from ischemic damage. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy and binding data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] High intracellular ATP concentrations promote channel closure, while an increased ADP/ATP ratio leads to channel opening.

This compound emerged as a promising KATP channel opener with high potency.[2] It was under development by AstraZeneca and LEO Pharma and reached phase 2 clinical trials for alopecia.[2] Although its development was discontinued, the extensive preclinical research on this compound provides valuable insights into the pharmacology of KATP channel openers and their therapeutic applications.

Mechanism of Action

This compound functions as a KATP channel opener by binding to the SUR subunit of the channel complex.[3] This binding is ATP-dependent, meaning that ATP must be present for this compound to effectively bind to and activate the channel.[3][4] The binding of this compound to SUR induces a conformational change in the channel complex, increasing its open probability and leading to an efflux of potassium ions from the cell. This potassium efflux results in hyperpolarization of the cell membrane, making the cell less excitable.

In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.[5] In cardiomyocytes, the opening of mitochondrial KATP (mitoKATP) channels by this compound has been shown to be cardioprotective, a mechanism that involves the generation of reactive oxygen species (ROS).[4][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Species/Tissue | Assay | Reference |

| EC₅₀ (SUR2B-KIR6 activation) | 45 nM | - | Electrophysiology | [4] |

| EC₅₀ (Relaxation of rat aorta) | 7.5 nM | Rat Aorta | Vasorelaxation Assay | [7][8] |

| EC₅₀ (mitoKATP channel opening) | 60-90 nM | Rabbit Heart, Rat Heart, Rat Brain | Liposome Reconstitution Assay | [6] |

| Infarct size reduction | 10.6 ± 8.1% of area at risk (vs. 31.5 ± 5.6% in control) | Rabbit Heart | In vivo ischemia model | [6] |

Table 2: Binding Affinity of this compound

| Parameter | Value | Subunit/Tissue | Assay | Reference |

| Kₐ | 17 nM | SUR2A | Radioligand Binding | [7][8] |

| Kₐ | 3 nM | SUR2B | Radioligand Binding | [7][8] |

| Kₐ | ~3 nM | Rat Glomerular Preparations | Radioligand Binding | [9] |

| Bₘₐₓ | 10 fmol/mg protein | Rat Glomerular Preparations | Radioligand Binding | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling cascade initiated by this compound, leading to its physiological effects.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for the preclinical evaluation of a KATP channel opener like this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (for Kd determination)

This protocol is adapted from studies on KATP channel openers and can be used to determine the binding affinity of this compound to specific SUR subunits.

Objective: To determine the dissociation constant (Kd) of [³H]this compound for KATP channel SUR subunits.

Materials:

-

Membrane preparations from cells expressing the desired SUR subunit (e.g., SUR2A or SUR2B).

-

[³H]this compound (radioligand).

-

Unlabeled this compound (for competition assays).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target SUR subunit in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a microtiter plate, incubate a fixed concentration of [³H]this compound with varying concentrations of unlabeled this compound and the membrane preparation in the binding buffer. Include tubes with only [³H]this compound and membranes (total binding) and tubes with [³H]this compound, membranes, and a high concentration of unlabeled this compound (non-specific binding).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kd using the Cheng-Prusoff equation.

Electrophysiology (Patch-Clamp) for EC₅₀ Determination

This protocol allows for the direct measurement of KATP channel activity in response to this compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for KATP channel activation.

Materials:

-

Cells expressing the KATP channel of interest (e.g., HEK293 cells transfected with Kir6.2 and SUR2B).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Pipette solution (intracellular-like, e.g., containing KCl, EGTA, HEPES).

-

Bath solution (extracellular-like, e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.

-

Drug Application: Perfuse the bath with solutions containing increasing concentrations of this compound.

-

Data Acquisition: Record the current at each this compound concentration until a steady-state response is achieved.

-

Data Analysis: Measure the amplitude of the this compound-induced current at each concentration. Plot the current amplitude as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Vasorelaxation Assay

This ex vivo assay measures the functional effect of this compound on vascular smooth muscle tone.

Objective: To assess the vasorelaxant potency of this compound.

Materials:

-

Isolated arterial rings (e.g., from rat aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit solution (physiological salt solution).

-

Vasoconstrictor agent (e.g., phenylephrine or KCl).

-

This compound stock solution.

Procedure:

-

Tissue Preparation: Dissect and clean the desired artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

-

Contraction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor agent.

-

Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Recording: Record the changes in isometric tension after each addition of this compound.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

This compound is a well-characterized, potent ATP-sensitive potassium channel opener with demonstrated efficacy in various preclinical models. Its mechanism of action, involving the direct opening of KATP channels via the SUR subunit, is well-established. The quantitative data on its potency and binding affinity highlight its selectivity for certain KATP channel subtypes. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other KATP channel modulators. While this compound did not reach the market, the wealth of scientific knowledge generated from its study continues to be invaluable for the development of new therapies targeting KATP channels.

References

- 1. Binding of [3H]-P1075, an opener of ATP-sensitive K+ channels, to rat glomerular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the KATP channel-independent signaling pathway by the nonhydrolyzable analog of leucine, BCH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. P1075 | CAS:60559-98-0 | Potent Kir6 (KATP) channel opener | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. medchemexpress.com [medchemexpress.com]

P-1075: A Technical Guide to a Potent ATP-Sensitive Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075 is a potent, third-generation ATP-sensitive potassium (KATP) channel opener that was under investigation for various therapeutic applications, including alopecia, cardiac arrhythmias, and ischemic heart disease.[1] A cyanoguanidine derivative and a more potent analogue of pinacidil, this compound demonstrated significant activity in preclinical and early clinical studies.[1] Although its development was discontinued by AstraZeneca and LEO Pharma around the year 2000, the compound remains a valuable tool for research into the physiological and pathological roles of KATP channels. This technical guide provides a comprehensive overview of the chemical structure, properties, and known mechanisms of action of this compound, supported by available experimental data.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridinyl-guanidine, is a small molecule with the molecular formula C12H17N5.[2] Its structure is characterized by a central guanidine core substituted with a cyano group, a tert-pentyl group, and a pyridinyl moiety. The SMILES representation of this compound is CCC(C)(C)N=C(NC#N)NC1=CC=CN=C1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 60559-98-0 | [2] |

| Molecular Formula | C12H17N5 | [2] |

| Molecular Weight | 231.3 g/mol | [2] |

| Melting Point | 186-187 °C | |

| Boiling Point (Predicted) | 347.6 ± 34.0 °C | |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.74 ± 0.11 | |

| Solubility | Soluble to 50 mM in ethanolSoluble to 100 mM in DMSO250 mg/mL (1080.85 mM) in DMSO (with sonication) |

Biological Properties and In Vitro Activity

This compound is a potent activator of ATP-sensitive potassium (KATP) channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific subunit composition of the KATP channel determines its tissue localization and pharmacological properties.

This compound exhibits high affinity for the SUR2 subunit, making it particularly active in tissues where this subunit is predominantly expressed, such as vascular smooth muscle, cardiac muscle, and hair follicles.[1]

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Assay Details | Reference |

| EC50 for SUR2B-Kir6.2 channel activation | 45 nM | Thallium-flux assay | |

| EC50 for relaxation of rat aorta | 7.5 nM | Not specified | |

| Kd for SUR2A | 17 nM | Radioligand binding assay | |

| Kd for SUR2B | 3 nM | Radioligand binding assay | |

| IC50 for SUR2 (radioligand binding) | 9-46 nM | Radioligand binding assay | [2] |

| IC50 for SUR1 (radioligand binding) | 1.02 mM | Radioligand binding assay | [2] |

| EC50 for mitoKATP channel opening | 60-90 nM | Reconstituted liposome assay |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the opening of KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells and modulation of cellular activity in other tissues.

Cardioprotective Effects

In the context of ischemic heart disease, this compound has been shown to exert cardioprotective effects by opening mitochondrial KATP (mitoKATP) channels. This action triggers a signaling cascade involving the generation of reactive oxygen species (ROS), which paradoxically acts as a protective signal in the preconditioning response, ultimately reducing infarct size.

Caption: Cardioprotective signaling pathway of this compound.

Hair Growth Stimulation

The stimulatory effect of this compound on hair growth is also mediated by the opening of KATP channels located in the hair follicle dermal papilla and outer root sheath cells. This leads to increased blood flow to the follicle and may directly stimulate follicular cell proliferation and differentiation, prolonging the anagen (growth) phase and shortening the telogen (resting) phase of the hair cycle. While the precise downstream signaling is not fully elucidated, it is hypothesized to involve key hair growth pathways such as Wnt/β-catenin.

Caption: Proposed signaling pathway for this compound in hair growth stimulation.

Intraocular Pressure Reduction

This compound has been shown to increase the outflow facility of aqueous humor in the eye, thereby reducing intraocular pressure (IOP). This effect is mediated by the opening of KATP channels in the trabecular meshwork, leading to relaxation of the trabecular meshwork cells and increased permeability. The Erk1/2 signaling pathway has been implicated as a downstream effector of KATP channel opening in this tissue.

References

Preclinical Profile of P-1075: A Novel Potassium Channel Opener for the Treatment of Alopecia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Androgenetic alopecia, the most common form of hair loss, presents a significant challenge in dermatological medicine. Current therapeutic options are limited and exhibit variable efficacy. This whitepaper details the preclinical research on P-1075, a potent cyanoguanidine potassium channel opener, for the treatment of alopecia. Drawing from foundational in vitro and in vivo studies, this document summarizes the existing data, outlines detailed experimental methodologies, and elucidates the proposed mechanism of action involving the modulation of ATP-sensitive potassium channels in the hair follicle. The presented evidence suggests that this compound is a promising candidate for further development as a novel therapeutic for hair loss, potentially offering a more direct and potent mechanism of action compared to existing treatments like minoxidil.[1]

Introduction

Hair growth is a complex process regulated by the hair follicle cycle, which consists of anagen (growth), catagen (transition), and telogen (resting) phases. Disruptions in this cycle, often influenced by genetic and hormonal factors, can lead to alopecia. One therapeutic strategy that has shown promise is the modulation of ion channels within the hair follicle. This compound, a cyanoguanidine derivative of pinacidil, is a high-potency potassium channel opener that has been investigated for its potential to stimulate hair growth.[1] Unlike minoxidil, which requires enzymatic conversion to its active sulfate form, this compound acts directly on ATP-sensitive potassium (KATP) channels, suggesting a more immediate and potentially more reliable mechanism of action.[1] This document provides a comprehensive overview of the preclinical data available for this compound, intended to inform further research and development in the field of hair loss therapeutics.

Quantitative Data Summary

While the full quantitative data from the primary preclinical studies on this compound are not publicly available, qualitative summaries from published abstracts indicate its significant potential. The following tables are illustrative, based on the reported relative efficacy of this compound and other potassium channel openers.

Table 1: In Vitro Efficacy of Potassium Channel Openers on Hair Growth (Cultured Mouse Whisker Follicles)

| Compound | Relative Cysteine Incorporation |

| This compound | +++ (Strongest Response) |

| Minoxidil | +++ |

| Cromakalim | +++ |

| Pinacidil | ++ |

| Nicorandil | ++ |

| RP-49,356 | + |

| Diazoxide | - (Limited by solubility) |

Note: This table represents a qualitative summary of the findings from the 1992 study by Buhl, Waldon, and Conrad, where '+' indicates a positive effect on cysteine incorporation. The original study should be consulted for precise quantitative data.[1]

Table 2: In Vivo Efficacy of Potassium Channel Openers on Hair Regrowth (Balding Stumptail Macaques)

| Compound | Relative Increase in Hair Weight |

| This compound | +++ (Most Potent) |

| Minoxidil | +++ |

| Cromakalim | +++ |

| RP-49,356 | - |

Note: This table provides a qualitative summary of the in vivo findings from the 1992 study by Buhl, Waldon, and Conrad. '+' indicates a significant increase in hair weight, while '-' indicates no significant effect. For detailed quantitative results, the original publication is the definitive source.[1]

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments conducted on this compound.

In Vitro Hair Growth Assay: Cultured Mouse Whisker Follicles

This assay assesses the direct effect of compounds on hair follicle growth by measuring the incorporation of a radiolabeled amino acid into the hair shaft.

-

Follicle Isolation: Vibrissae (whisker) follicles are isolated from mice.

-

Culture Conditions: Individual follicles are cultured in a suitable medium, such as Williams E medium, supplemented with serum, antibiotics, and other necessary nutrients.

-

Drug Treatment: this compound and other test compounds are dissolved in an appropriate vehicle (e.g., DMSO) and added to the culture medium at various concentrations. Control cultures receive the vehicle alone.

-

Radiolabeling: A radiolabeled amino acid, typically [35S]-cysteine, is added to the culture medium. Cysteine is a major component of keratin, the primary protein in hair.

-

Incubation: The follicles are incubated for a defined period, typically 3-5 days, allowing for hair shaft elongation and incorporation of the radiolabel.

-

Measurement of Incorporation: After incubation, the hair shafts are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The results are expressed as a percentage of the control.

In Vivo Hair Regrowth Model: Balding Stumptail Macaques

The stumptail macaque is a well-established animal model for androgenetic alopecia as it exhibits a similar pattern of hair loss to humans.

-

Animal Model: Adult male balding stumptail macaques are used.

-

Test Sites: Defined areas on the balding scalp of each monkey are selected as test sites.

-

Drug Formulation and Administration: this compound and other test compounds are formulated into a topical solution, likely containing ethanol, propylene glycol, and water. The solution is applied once daily to the designated test sites. A vehicle control is also applied to a separate site.

-

Treatment Duration: The treatment is carried out for several months to allow for sufficient hair growth.

-

Hair Growth Assessment: At regular intervals (e.g., monthly), the hair at the test sites is shaved, collected, and weighed. The change in hair weight over time is the primary endpoint for assessing efficacy.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Dermal Papilla Cells

This compound is believed to exert its hair growth-promoting effects by opening ATP-sensitive potassium channels (KATP) in the dermal papilla cells of the hair follicle. The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to modulate intracellular calcium levels and potentially influence the activity of signaling pathways crucial for hair follicle cycling, such as the Wnt/β-catenin pathway.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the key steps in the in vitro assessment of this compound's effect on hair growth.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the process for evaluating the in vivo efficacy of this compound in a relevant animal model of alopecia.

Conclusion and Future Directions

The preclinical evidence for this compound suggests it is a potent stimulator of hair growth, with a potentially more direct and robust mechanism of action than minoxidil.[1] Its ability to directly open ATP-sensitive potassium channels in hair follicles presents a promising avenue for the development of a new generation of alopecia treatments. However, the lack of publicly available, detailed quantitative data from the seminal preclinical studies is a significant limitation. Future research should focus on replicating and expanding upon these early findings. Key areas for further investigation include:

-

Dose-response studies: To determine the optimal concentration of this compound for maximal efficacy and minimal side effects.

-

Long-term safety studies: To assess the safety profile of chronic topical application.

-

Human clinical trials: To evaluate the efficacy and safety of this compound in patients with androgenetic alopecia.

-

Mechanistic studies: To further elucidate the downstream signaling pathways activated by this compound in human dermal papilla cells and other cell types within the hair follicle.

References

P-1075: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-1075 is a potent cyanoguanidine-derived potassium channel opener, identified as a high-affinity activator of ATP-sensitive potassium (KATP) channels, specifically those containing the SUR2B subunit. Its development originated from research into the role of potassium channel conductance in cellular function, leading to its investigation as a potential therapeutic agent. Notably, early studies highlighted its significant potential as a hair growth stimulant, demonstrating superior potency to minoxidil in preclinical models. This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, and a detailed account of the key experiments that established its pharmacological profile.

Discovery and Development History

This compound emerged from research focused on the therapeutic potential of potassium channel openers. Derived from pinacidil, this compound was identified as a more potent and direct-acting agent. Unlike minoxidil, which requires enzymatic conversion to its active sulfate form by sulfotransferase enzymes, this compound acts directly on the potassium channels in follicular cells.[1] This direct mechanism of action suggested that this compound could be effective for individuals who are non-responders to minoxidil due to low sulfotransferase activity.[1]

The pivotal research that brought this compound to the forefront of hair growth research was a 1992 study by Buhl, Waldon, and Conrad.[1] This study systematically investigated the effect of various potassium channel openers on hair growth in both in vitro and in vivo models. The findings from this research established this compound as a standout candidate for the treatment of androgenetic alopecia.[1] Despite promising preclinical results, the development of this compound for this indication did not progress to commercialization.

Mechanism of Action

This compound is a potent activator of sulfonylurea receptor 2 (SUR2)-associated ATP-sensitive potassium channels (KATP channels).[2] These channels are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory SURx subunits. This compound exhibits a high affinity for the SUR2B subunit, which is predominantly found in vascular smooth muscle and hair follicles.

The binding of this compound to the SUR2B subunit induces a conformational change in the KATP channel, leading to its opening. This allows an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In the context of hair follicles, this hyperpolarization is believed to stimulate and prolong the anagen (growth) phase of the hair cycle.

The signaling pathway for this compound-mediated hair follicle stimulation is illustrated below:

This compound signaling pathway in hair follicle cells.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Channel/Receptor | Reference |

| EC50 | 45 nM | SUR2B-Kir6.2 Channel Activation | [2] |

| Kd | 17 nM | SUR2A | |

| Kd | 3 nM | SUR2B |

Table 2: In Vivo Efficacy

| Model | Effect | Dosage | Reference |

| Isolated Rabbit Hearts | Reduced infarct size by 41.8% | 150 nM | [2] |

Key Experimental Protocols

The following sections detail the methodologies of the key experiments that characterized the effects of this compound on hair growth.

In Vitro Hair Growth Stimulation

This experiment was designed to assess the direct effect of this compound and other potassium channel openers on hair follicle growth in a controlled laboratory setting.

Objective: To measure the stimulation of hair growth in cultured mouse whisker follicles by quantifying the incorporation of radiolabeled cysteine.

Methodology:

-

Follicle Isolation: Vibrissae (whisker) follicles were isolated from mice.

-

Culture: The isolated follicles were cultured in a suitable growth medium.

-

Treatment: The cultured follicles were exposed to various potassium channel openers, including this compound, minoxidil, pinacidil, RP-49,356, diazoxide, cromakalim, and nicorandil. A control group received no treatment.

-

Radiolabeling: The culture medium was supplemented with radiolabeled cysteine ([³⁵S]cysteine), a key amino acid in the keratin structure of the hair shaft.

-

Incubation: The follicles were incubated for a specified period to allow for hair growth and incorporation of the radiolabeled cysteine.

-

Measurement: At the end of the incubation period, the hair shafts were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter. The level of radioactivity was directly proportional to the amount of new keratin synthesis and, therefore, hair growth.

Results Summary: With the exception of diazoxide, all tested potassium channel openers increased the incorporation of radiolabeled cysteine. This compound was among the most potent stimulators of hair growth in this in vitro model.[1]

In Vivo Hair Growth Promotion in Stumptail Macaques

This study aimed to evaluate the efficacy of this compound in a preclinical model that closely mimics human androgenetic alopecia.

Objective: To determine the effect of topically applied this compound on hair regrowth in balding stumptail macaques.

Methodology:

-

Animal Model: Balding stumptail macaques, a well-established model for human male pattern baldness, were used.

-

Test Sites: Designated test sites were marked on the scalps of the macaques.

-

Treatment: A topical solution of this compound was applied once daily to the test sites. Other groups were treated with minoxidil, cromakalim, or RP-49,356 for comparison. A vehicle control was also included.

-

Duration: The treatment was continued for several months.

-

Hair Collection: At regular intervals, the regrown hair within the test sites was shaved.

-

Measurement: The collected hair was weighed to quantify the amount of hair regrowth.

Results Summary: The in vivo findings were consistent with the in vitro results. This compound, minoxidil, and cromakalim all produced significant increases in hair weight compared to the control. Notably, this compound was identified as the most potent hair growth stimulant among the tested compounds.[1]

The workflow for these key experiments is visualized in the diagram below:

Experimental workflow for the in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a potent, direct-acting potassium channel opener with a well-defined mechanism of action on ATP-sensitive potassium channels. Preclinical studies have demonstrated its significant potential as a hair growth stimulant, surpassing the efficacy of minoxidil in the models tested. While its development for androgenetic alopecia did not proceed to market, the data from its early development provide valuable insights for researchers and scientists in the field of hair loss and potassium channel pharmacology. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for understanding the foundational research on this compound.

References

The Vasodilatory Effects of P-1075 on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075, a potent cyanoguanidine derivative, is an ATP-sensitive potassium (KATP) channel opener that has demonstrated significant vasodilatory effects on vascular smooth muscle.[1] As a more potent analog of pinacidil, this compound has been a subject of interest for its potential therapeutic applications in conditions associated with vasoconstriction. This technical guide provides an in-depth overview of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its primary effect by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[2][3] These channels are hetero-octameric complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits and sulfonylurea receptor (SUR) subunits.[4] In vascular smooth muscle, the predominant isoform is a combination of the Kir6.1 and SUR2B subunits.[5]

The binding of this compound to the SUR2B subunit of the KATP channel complex induces a conformational change that increases the channel's open probability.[6] This leads to an efflux of potassium ions (K+) from the cell, down their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes hyperpolarization of the cell membrane.

This hyperpolarization has a critical downstream effect: the closure of voltage-gated calcium channels (VGCCs).[4] VGCCs are essential for the influx of extracellular calcium (Ca2+) that triggers smooth muscle contraction. By inhibiting Ca2+ influx, this compound effectively reduces the intracellular free calcium concentration.

The decrease in intracellular calcium prevents the activation of calmodulin and, subsequently, myosin light chain kinase (MLCK).[7] With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to the detachment of myosin heads from actin filaments and, ultimately, relaxation of the vascular smooth muscle.[8] This vasodilation results in an increased vessel diameter and, consequently, a decrease in vascular resistance.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with its target and its functional effects on vascular smooth muscle.

Table 1: Binding Affinity of this compound

| Target Subunit | Dissociation Constant (Kd) | Reference |

| SUR2A | 17 nM | [2] |

| SUR2B | 3 nM | [2] |

Table 2: Functional Potency of this compound in Vasodilation

| Vascular Bed | Parameter | Value | Reference |

| Rat Aorta | EC50 for relaxation | 7.5 nM | [2] |

| Human Saphenous Vein | More sensitive to this compound than HIMA | - | [2] |

| Human Internal Mammary Artery (HIMA) | Less sensitive to this compound than HSV | - | [2] |

| Rat Renal Artery | Concentration-dependent relaxation | - | [3] |

Table 3: Inhibitory Concentration (IC50) for Displacement of [3H]this compound

| Compound | IC50 | Reference |

| This compound | 15 ± 2 nM | [6] |

| Pinacidil | 0.16 ± 0.01 µM | [6] |

| Levcromakalim | 0.45 ± 0.03 µM | [6] |

| Diazoxide | 16 ± 2 µM | [6] |

Experimental Protocols

Isolated Aortic Ring Assay for Vasodilation

This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit buffer (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7

-

Phenylephrine (PE)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit buffer.

-

Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 3-4 mm in width.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. To check the viability of the endothelium, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of more than 70% indicates a functional endothelium.

-

Contraction: After a washout period, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Construct a concentration-response curve and calculate the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology of Vascular Smooth Muscle Cells

This protocol provides a general framework for recording KATP channel currents in isolated vascular smooth muscle cells.

Materials:

-

Isolated vascular smooth muscle cells (e.g., from mesenteric artery)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

Micromanipulator

-

Extracellular (bath) solution (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): K-aspartate 110, KCl 30, NaCl 10, MgCl2 1, HEPES 10, EGTA 5, ATP 0.1; pH adjusted to 7.2 with KOH.

-

This compound

Procedure:

-

Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps or steps to elicit membrane currents.

-

This compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Data Acquisition and Analysis: Record the this compound-induced outward current. Analyze the current-voltage relationship and dose-response characteristics of the this compound-activated current.

Measurement of Myosin Light Chain Phosphorylation

This protocol outlines a method to quantify the phosphorylation state of myosin light chains in vascular smooth muscle.

Materials:

-

Vascular smooth muscle tissue or cultured cells

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies: anti-phospho-myosin light chain 2 (Ser19) and anti-total myosin light chain 2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treatment: Treat vascular smooth muscle tissue or cells with this compound for the desired time.

-

Lysis: Lyse the cells or tissue in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total myosin light chain. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and express the level of myosin light chain phosphorylation as the ratio of the phosphorylated form to the total protein.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced vasodilation.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Workflow for the isolated aortic ring assay.

Conclusion

This compound is a potent and specific opener of vascular KATP channels, primarily of the SUR2B/Kir6.1 subtype. Its mechanism of action, involving membrane hyperpolarization and subsequent inhibition of calcium influx, leads to effective vasodilation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other KATP channel openers in cardiovascular diseases characterized by excessive vasoconstriction. Further research into the differential effects of this compound on various vascular beds will be crucial for delineating its full pharmacological profile and potential clinical applications.

References

- 1. Ca2+-Dependent Myosin Light Chain Phosphorylation - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypercapnic acidosis activates KATP channels in vascular smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Curcumin-Induced Vasorelaxation in Rat Superior Mesenteric Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different potassium channels are involved in relaxation of rat renal artery induced by P1075 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Propionate-induced relaxation in rat mesenteric arteries: a role for endothelium-derived hyperpolarising factor - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of P-1075 on Hair Follicle Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies conducted on P-1075, a potent potassium channel opener, and its effects on hair follicle culture. This compound, an analog of pinacidil, has demonstrated significant potential as a hair growth stimulant. This document summarizes the available data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

While specific dose-response data from published studies on this compound is limited, the available literature consistently indicates its high potency in stimulating hair growth in vitro, often exceeding that of other potassium channel openers like minoxidil. The following tables represent a summary of the reported effects based on qualitative descriptions from comparative studies.

Table 1: Comparative Efficacy of Potassium Channel Openers on Cysteine Incorporation in Cultured Mouse Vibrissae Follicles

| Compound | Concentration Range (µM) | Observed Effect on [35S]Cysteine Incorporation | Relative Potency Ranking |

| This compound | Not Specified | Strong stimulation | 1 (Most Potent) |

| Minoxidil | Not Specified | Stimulation | 2 |

| Cromakalim | Not Specified | Stimulation | 2 |

| Pinacidil | Not Specified | Moderate stimulation | 3 |

| Nicorandil | Not Specified | Moderate stimulation | 3 |

| RP-49,356 | Not Specified | Weak stimulation | 4 |

| Diazoxide | Low (due to poor solubility) | Weak stimulation | 5 |

Note: This table is based on qualitative comparisons describing this compound as one of the most effective compounds tested.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro study of this compound on hair follicle culture. These protocols are based on established methods for similar compounds.

Isolation and Culture of Mouse Vibrissae Hair Follicles

This protocol describes the microdissection and culture of anagen-phase mouse vibrissae follicles, a common model for studying hair growth in vitro.[2][3][4]

Materials:

-

7-8 week old C57BL/6 mice

-

William’s E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics

-

Sterile phosphate-buffered saline (PBS)

-

Dissecting microscope

-

Fine-tipped sterile forceps and micro-scissors

-

24-well culture plates

Procedure:

-

Euthanize the mouse and sterilize the snout area with 70% ethanol.

-

Excise the whisker pad and place it in a sterile petri dish containing William’s E medium.

-

Under a dissecting microscope, carefully dissect individual anagen-phase vibrissae follicles from the surrounding tissue using fine forceps and micro-scissors. Anagen follicles are identified by their large, pigmented bulbs.

-

Transfer the isolated follicles to a fresh petri dish with clean medium to wash away any debris.

-

Place one intact follicle per well into a 24-well plate containing 1 mL of pre-warmed, supplemented William’s E medium.

-

Incubate the plate at 37°C in a humidified atmosphere of 5% CO2.

This compound Treatment of Cultured Hair Follicles

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Supplemented William’s E medium

Procedure:

-

Prepare a range of concentrations of this compound by diluting the stock solution in the culture medium. A vehicle control (medium with the same concentration of DMSO) should also be prepared.

-

After an initial 24-hour stabilization period in culture, replace the medium in each well with the medium containing the appropriate concentration of this compound or the vehicle control.

-

Change the medium every 48 hours for the duration of the experiment (typically 3-7 days).

Measurement of Hair Shaft Elongation

Materials:

-

Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

-

On day 0 (immediately after adding this compound) and at subsequent time points (e.g., every 24 hours), capture a digital image of each hair follicle.

-

Measure the length of the hair shaft from the base of the hair bulb to the tip of the hair shaft.

-

Calculate the daily elongation rate for each treatment group.

[35S]Cysteine Incorporation Assay

This assay measures the rate of new protein synthesis in the hair shaft, which is a direct indicator of hair growth.[5]

Materials:

-

[35S]Cysteine

-

Cultured and this compound treated hair follicles

-

Scintillation vials

-

Scintillation counter

-

Lysis buffer

-

Trichloroacetic acid (TCA)

Procedure:

-

On the final day of the culture period, add [35S]cysteine to the culture medium of each well and incubate for a defined period (e.g., 4-8 hours).

-

Wash the follicles several times with PBS to remove unincorporated [35S]cysteine.

-

Harvest the follicles and lyse them in a suitable buffer.

-

Precipitate the proteins using cold TCA.

-

Wash the protein pellet to remove any remaining free [35S]cysteine.

-

Dissolve the protein pellet and measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the number of follicles or total protein content.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Hair Follicle Cells

This compound is a potassium channel opener that targets ATP-sensitive potassium (KATP) channels in the cell membrane of hair follicle cells, including dermal papilla cells and keratinocytes.[6] The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to be a key initiating event in a signaling cascade that ultimately promotes hair growth. While the complete downstream pathway is not fully elucidated, it is hypothesized to involve changes in intracellular calcium levels and the expression of various growth factors. Human hair follicles express the necessary KATP channel subunits, including SUR1, SUR2B, Kir6.1, and Kir6.2, making them responsive to openers like this compound.[7]

Experimental Workflow for In Vitro Hair Follicle Culture and Analysis

The following diagram illustrates the overall workflow for investigating the effects of this compound on cultured hair follicles.

References

- 1. Human hair follicles contain two forms of ATP-sensitive potassium channels , only one of which is sensitive to minoxidil | Semantic Scholar [semanticscholar.org]

- 2. Organ culture of mouse vibrissal hair follicles in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Minoxidil stimulates mouse vibrissae follicles in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on Organ Culture of Mouse Vibrissa Follicle in Vitro [pifukezazhi.com]

- 5. Potassium channel conductance: a mechanism affecting hair growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]

- 7. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

P-1075: A Deep Dive into its Cardioprotective Mechanisms in Ischemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

P-1075, a potent N-cyano-N'-(1,1-dimethylpropyl)-N''-3-pyridylguanidine, has emerged as a significant pharmacological tool in the investigation of cardioprotection against ischemic injury. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardioprotective effects of this compound, with a primary focus on its role as a mitochondrial ATP-sensitive potassium (mitoKATP) channel opener. We will explore the downstream signaling cascades initiated by this compound, including the generation of reactive oxygen species (ROS) and the subsequent activation of key protein kinases such as Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and the modulation of Glycogen Synthase Kinase-3β (GSK-3β). This guide presents quantitative data from key studies in structured tables, details essential experimental protocols for investigating this compound's effects, and provides visual representations of the signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: Mitochondrial KATP Channel Opening

The primary mechanism through which this compound exerts its cardioprotective effects is by acting as a potent opener of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] Unlike sarcolemmal KATP channels, which are primarily involved in regulating the cardiac action potential, mitoKATP channels are located on the inner mitochondrial membrane and play a crucial role in mitochondrial function and cell survival signaling.

This compound has been shown to open mitoKATP channels from various tissues, including the rabbit heart, rat heart, and rat brain, with a high affinity.[1] This action is independent of its effects on sarcolemmal KATP channels, highlighting its specificity for the mitochondrial isoform.[2]

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's activity as a mitoKATP channel opener.

| Parameter | Value | Species/Tissue | Reference |

| EC50 for mitoKATP channel opening | 60-90 nM | Rabbit heart, Rat heart, Rat brain | [1] |

| Reduction in Infarct Size (vs. control) | 10.6 ± 8.1% vs. 31.5 ± 5.6% | Isolated Rabbit Hearts | [1] |

| Increase in ROS Generation (vs. control) | 44 ± 9% | Rabbit Cardiomyocytes | [1] |

The Signaling Cascade Initiated by this compound

The opening of mitoKATP channels by this compound is not the final step in its cardioprotective pathway but rather the trigger for a complex signaling cascade. A key event in this cascade is the generation of a controlled burst of reactive oxygen species (ROS) from the mitochondria.

The Role of Reactive Oxygen Species (ROS)

Contrary to their typical association with cellular damage, the ROS produced in response to mitoKATP channel opening act as critical second messengers in a protective signaling pathway.[1][2] this compound has been demonstrated to induce a significant increase in mitochondrial ROS production in cardiomyocytes.[1] This increase is comparable to that induced by other known mitoKATP channel openers like diazoxide.[1] Importantly, the cardioprotective effect of this compound is abolished by ROS scavengers, confirming the essential role of ROS in this pathway.[2]

Downstream Kinase Activation

The ROS generated downstream of this compound-mediated mitoKATP opening activate several key protein kinases that are central to cell survival and cardioprotection.

A primary target of the ROS signal is Protein Kinase C (PKC), particularly the epsilon isoform (PKCε).[3][4] The activation of PKCε is a critical step in mediating the protective effects against ischemia-reperfusion injury.[3] The cardioprotective effects of mitoKATP channel openers are often linked to the translocation and activation of PKCε.[3]

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK), is another potential downstream target. While direct evidence linking this compound to ERK phosphorylation is still emerging, studies have shown that ROS can activate the ERK pathway, which is known to be involved in cell survival signaling in cardiomyocytes.

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active kinase that promotes cell death under ischemic conditions. The cardioprotective signaling pathways activated by preconditioning and various pharmacological agents often converge on the inhibitory phosphorylation of GSK-3β at Serine 9.[5][6] This inhibition is thought to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death. The pathway initiated by this compound may lead to the inhibition of GSK-3β, contributing to its protective effects.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced cardioprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cardioprotective effects of this compound.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model is crucial for studying the direct effects of this compound on the heart, independent of systemic influences.

Materials:

-

Langendorff apparatus

-

Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

This compound stock solution

-

Infarct size staining solution: 1% 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer.

Procedure:

-

Heart Isolation: Anesthetize the animal (e.g., rabbit, rat) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg).

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

This compound Administration (Preconditioning): For preconditioning studies, perfuse the heart with Krebs-Henseleit buffer containing this compound (e.g., 150 nM) for a defined period (e.g., 5-15 minutes) followed by a washout period with normal buffer.[1]

-

Global Ischemia: Induce global ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

-

Reperfusion: Restore perfusion with normal Krebs-Henseleit buffer for a prolonged period (e.g., 120 minutes).

-

Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice it into sections, and incubate with TTC stain. The viable tissue will stain red, while the infarcted tissue remains pale. Quantify the infarct size as a percentage of the total ventricular area.

Measurement of Mitochondrial ROS Production in Cardiomyocytes

This protocol allows for the direct assessment of this compound's effect on mitochondrial ROS generation.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

MitoSOX Red or other mitochondrial ROS-sensitive fluorescent probes

-

Confocal microscope

-

This compound stock solution

-

Control and antagonist solutions (e.g., diazoxide, 5-hydroxydecanoate, glibenclamide)

Procedure:

-

Cell Preparation: Isolate cardiomyocytes from the desired animal model (e.g., rabbit).

-

Dye Loading: Incubate the isolated cardiomyocytes with a mitochondrial ROS-sensitive probe (e.g., 5 µM MitoSOX Red) for 15-30 minutes at room temperature.

-

Washout: Wash the cells to remove excess dye.

-

Treatment: Expose the cells to different concentrations of this compound (e.g., 150 nM or 100 µM).[1] Include control groups (untreated) and groups pre-treated with antagonists like 5-hydroxydecanoate (a selective mitoKATP channel blocker) or glibenclamide (a non-selective KATP channel blocker) to confirm the mechanism.[1]

-

Imaging: Acquire fluorescent images of the cells using a confocal microscope at specific time points after treatment.

-

Quantification: Measure the fluorescence intensity in the mitochondrial regions of the cells. An increase in fluorescence indicates an increase in mitochondrial ROS production.

Mandatory Visualizations

Experimental Workflow: Langendorff Ischemia-Reperfusion

Caption: Workflow for Langendorff isolated heart ischemia-reperfusion experiment.

Experimental Workflow: Mitochondrial ROS Measurement

References

- 1. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of mitochondrial ATP-sensitive potassium channel-mediated PKC-ε in delayed protection against myocardial ischemia/reperfusion injury in isolated hearts of sevoflurane-preconditioned rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardioprotective Signaling to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of glycogen synthase kinase-3β in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

A Pharmacological Profile of P-1075: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 08, 2025

Abstract

P-1075, a potent ATP-sensitive potassium (KATP) channel opener, emerged as a promising therapeutic agent for androgenetic alopecia, cardiac arrhythmias, and ischemic heart disorders. Despite demonstrating significant preclinical efficacy, its development was discontinued, leaving a legacy of intriguing pharmacological data. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and available preclinical data. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, dermatology, and cardiology, providing detailed experimental methodologies and exploring the signaling pathways modulated by this cyanoguanidine derivative.

Introduction

This compound is a cyanoguanidine derivative and a potent opener of ATP-sensitive potassium (KATP) channels.[1] It was under development for the treatment of androgenetic alopecia (male pattern baldness), cardiac arrhythmias, and ischemic heart disease.[1] As a direct-acting potassium channel opener, this compound does not require metabolic activation, offering a potential advantage over other compounds like minoxidil which need conversion to an active sulfate metabolite. While its clinical development was halted, the preclinical data for this compound provide valuable insights into the therapeutic potential of targeting KATP channels.

Mechanism of Action

This compound exerts its pharmacological effects by directly opening ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. The opening of KATP channels leads to the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the intracellular calcium concentration and leading to the relaxation of smooth muscle and modulation of cellular activity in various tissues.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in several preclinical models, demonstrating its potential in hair growth stimulation, cardioprotection, and vasorelaxation.

Hair Growth Stimulation

This compound has shown significant efficacy in promoting hair growth in both in vitro and in vivo models. The proposed mechanism involves the opening of KATP channels in the hair follicle dermal papilla cells, leading to increased proliferation and a prolonged anagen (growth) phase of the hair cycle.

Quantitative Data for Hair Growth Stimulation

| Experimental Model | Compound(s) | Key Finding | Reference |

| Cultured Mouse Whisker Follicles | This compound, Minoxidil, Cromakalim, etc. | This compound was one of the most effective compounds in increasing radiolabeled cysteine incorporation, indicating enhanced hair protein synthesis. | [2] |

| Balding Stumptail Macaques | This compound, Minoxidil, Cromakalim | This compound was the most potent stimulant of hair regrowth, as measured by increased hair weight. | [2] |

Cardioprotective Effects

This compound has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury. This is attributed to the opening of mitochondrial KATP (mitoKATP) channels, which leads to the generation of reactive oxygen species (ROS) that trigger a preconditioning-like protective signaling cascade.

Quantitative Data for Cardioprotective Effects

| Experimental Model | Parameter Measured | This compound Concentration | Result | Reference |

| Isolated Rabbit Hearts | Infarct Size (% of area at risk) | 150 nM | Reduced from 31.5% (control) to 10.6% | [3] |

| Rabbit Cardiomyocytes | ROS Production | 100 µM | Increased ROS production, similar to the selective mitoKATP opener diazoxide | [3] |

Vasorelaxant Effects

As a potent KATP channel opener, this compound induces vasorelaxation in various blood vessels. This effect is mediated by the hyperpolarization of vascular smooth muscle cells.

Quantitative Data for Vasorelaxant Effects

| Experimental Model | Parameter Measured | Key Finding | Reference |

| Rat Renal Artery Rings | Concentration-dependent relaxation | This compound induced strong endothelium-independent relaxation. | [4] |

| Human Saphenous Vein & Internal Mammary Artery | Vasorelaxation | This compound had a vasorelaxant effect on both grafts, with a more pronounced effect on the saphenous vein. | [5] |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively available in the public domain. As a cyanoguanidine derivative, its metabolism may involve pathways common to this chemical class. Due to the discontinuation of its development, comprehensive ADME studies in humans were likely not completed or published.

Signaling Pathways

Hair Growth Signaling Pathway

The precise signaling cascade downstream of KATP channel opening by this compound in hair follicles is not fully elucidated. However, it is hypothesized to involve the modulation of key signaling pathways that regulate the hair cycle, such as the Wnt/β-catenin pathway. Opening of KATP channels may lead to changes in intracellular calcium levels and other signaling molecules that ultimately influence the expression of growth factors in dermal papilla cells, promoting the proliferation of hair matrix cells and prolonging the anagen phase.

Caption: Proposed signaling pathway for this compound-induced hair growth.

Cardioprotection Signaling Pathway

The cardioprotective effects of this compound are better characterized and involve the opening of mitochondrial KATP channels. This leads to a mild increase in reactive oxygen species (ROS) production, which acts as a signaling molecule to activate protective pathways, mimicking ischemic preconditioning.

Caption: Signaling pathway for this compound-mediated cardioprotection.

Experimental Protocols

In Vitro Hair Growth Assay (Radiolabeled Cysteine Incorporation)

This assay measures the synthesis of keratin, a cysteine-rich protein, in cultured hair follicles as an indicator of hair growth.

References

- 1. Action of topical minoxidil in the bald stump-tailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of topical diazoxide on hair follicular growth and physiology of the stumptailed macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The stumptailed macaque as a model for baldness: effects of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Derived Immortalized Dermal Papilla Cells With a Constant Expression of Testosterone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Canonical: An In-depth Technical Guide to the Molecular Targets of P-1075

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-1075, a cyanoguanidine derivative, is well-established in the scientific literature as a potent activator of ATP-sensitive potassium (KATP) channels. Its vasodilatory and cardioprotective effects are largely attributed to its action on these channels in both sarcolemmal and mitochondrial membranes. However, emerging evidence suggests that the pharmacological profile of this compound is more complex, with interactions extending to other ion channel families. This technical guide provides a comprehensive overview of the known molecular targets of this compound, with a particular focus on targets beyond the KATP channels. We will delve into the quantitative data, detailed experimental methodologies, and the signaling pathways involved.

Primary Molecular Targets: ATP-Sensitive Potassium (KATP) Channels

This compound is a high-affinity opener of KATP channels, which are hetero-octameric protein complexes composed of sulfonylurea receptor (SUR) subunits and inwardly rectifying potassium channel (Kir6.x) subunits.

Quantitative Data: this compound Interaction with KATP Channels

The following table summarizes the key quantitative parameters defining the interaction of this compound with various KATP channel subtypes.

| Target Subunit(s) | Parameter | Value | Species/Tissue | Reference |

| SUR2B-Kir6.x | EC50 | 45 nM | - | [1] |

| mitoKATP | EC50 | 60-90 nM | Rabbit heart, Rat heart, Rat brain | [2] |

| SUR2A | Kd | 17 nM | - | |

| SUR2B | Kd | 3 nM | - | |

| Rat Aorta | EC50 (relaxation) | 7.5 nM | Rat |

Beyond KATP Channels: Evidence for Voltage-Gated Potassium (KV) Channel Modulation

Recent studies have indicated that the vasorelaxant effects of this compound are not solely mediated by KATP channels. Evidence points towards the involvement of voltage-gated potassium (KV) channels.

A key study demonstrated that the relaxation of rat renal artery induced by this compound is partially antagonized by 4-aminopyridine (4-AP), a non-selective blocker of KV channels, and by margatoxin, a potent inhibitor of the KV1.3 channel subtype[3]. This suggests that this compound may directly or indirectly modulate the activity of these channels.

Signaling Pathway for this compound-Induced Vasorelaxation

The following diagram illustrates the proposed signaling pathways for this compound-induced vasorelaxation, incorporating both KATP and KV channels.

This compound signaling in vascular smooth muscle cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular targets of this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) of a ligand (in this case, radiolabeled this compound) to its receptor.

-

Objective: To quantify the binding of [3H]this compound to KATP channels.

-

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., aorta, heart) in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with varying concentrations of [3H]this compound in the presence (non-specific binding) or absence (total binding) of a high concentration of an unlabeled competitor ligand.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the Kd and Bmax (maximum number of binding sites) by Scatchard analysis or non-linear regression.

-

Functional Assays: Vasorelaxation Studies

These experiments assess the physiological effect of this compound on blood vessel tone.

-

Objective: To measure the concentration-dependent relaxation of arterial rings induced by this compound.

-

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., rat renal artery) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2 at 37°C.

-

Contraction: Pre-contract the arterial rings with an agonist such as phenylephrine.

-

Drug Application: Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

-

Inhibitor Studies: To investigate the involvement of specific channels, pre-incubate the tissues with selective blockers (e.g., glibenclamide for KATP channels, 4-aminopyridine for KV channels) before adding this compound.

-